molecular formula C16H16ClN5O2S B2528082 2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide CAS No. 941964-27-8

2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2528082
CAS No.: 941964-27-8
M. Wt: 377.85
InChI Key: GWRGTPFKNJPLTB-UHFFFAOYSA-N
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Description

2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a synthetic compound of significant interest in medicinal chemistry and biochemical research, featuring a distinct molecular architecture that combines a tetrazole ring with a benzenesulfonamide group. This structural motif is commonly investigated for its potential to interact with biological targets, particularly enzymes. The benzenesulfonamide group is a known pharmacophore in drug discovery, often contributing to high-affinity binding, and has been identified as a key functional group in the development of inhibitors for various proteins, including HIV-1 Capsid protein . The primary research applications for this compound are anticipated in the realm of antiviral and antimicrobial agent development. Compounds with benzenesulfonamide functionalities have demonstrated potent inhibitory activity in mechanism-of-action studies, showing promise as antiviral agents by targeting viral assembly and replication . Furthermore, high-throughput screening campaigns utilizing diverse compound libraries have identified structurally related sulfonamide compounds as having broad-spectrum in vitro activity against various bacterial pathogens, suggesting potential for antimicrobial research . From a structural perspective, the tetrazole heterocycle serves as a bioisostere for carboxylic acids, potentially enhancing metabolic stability and cell membrane permeability in research compounds. The 3,4-dimethylphenyl substitution at the 1-position of the tetrazole ring and the 2-chloro substitution on the benzenesulfonamide ring provide distinct steric and electronic properties that can be fine-tuned to optimize interactions with target binding pockets. This compound is intended for research use only and is a valuable chemical tool for investigating structure-activity relationships, exploring novel mechanisms of action, and advancing the development of new therapeutic agents.

Properties

IUPAC Name

2-chloro-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O2S/c1-11-7-8-13(9-12(11)2)22-16(19-20-21-22)10-18-25(23,24)15-6-4-3-5-14(15)17/h3-9,18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRGTPFKNJPLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized by reacting 3,4-dimethylphenylhydrazine with sodium azide under acidic conditions. The resulting tetrazole is then coupled with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The tetrazole ring and the sulfonamide group can participate in redox reactions.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry:

  • Antimicrobial Properties: The sulfonamide component suggests potential antibacterial effects. Similar compounds have demonstrated effectiveness against various bacterial strains, indicating that this compound could be explored for its antimicrobial applications .
  • Antitumor Activity: Preliminary investigations have indicated that this compound may inhibit cancer cell proliferation. Studies have shown that derivatives containing similar structures can exhibit cytotoxic effects against several cancer cell lines .
  • Enzyme Inhibition: The sulfonamide group can mimic para-aminobenzoic acid (PABA), potentially inhibiting enzymes involved in folate synthesis, disrupting cellular processes in microorganisms .

2. Biological Research:

  • Biochemical Assays: The compound is being investigated as a ligand in various biochemical assays due to its ability to interact with specific molecular targets. Its mechanism of action may include receptor modulation and enzyme inhibition .
  • Drug Development: The unique structural components of this compound make it a candidate for further development into therapeutic agents targeting specific diseases or conditions .

3. Industrial Applications:

  • Synthesis of Complex Molecules: This compound serves as a building block for synthesizing more complex molecules in chemical research and industry .
  • Material Development: Its unique properties may be utilized in the development of new materials and chemical processes .

Case Studies

Antimicrobial Testing:
A study focused on the antibacterial properties of sulfonamide derivatives reported effective inhibition against both Gram-positive and Gram-negative bacteria. The tested compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL .

Antitumor Efficacy:
In vitro assays conducted by the National Cancer Institute revealed that certain derivatives demonstrated GI50 values as low as 0.1 µM against melanoma cell lines, suggesting strong potential for further development in cancer therapy .

Anticonvulsant Evaluation:
Research evaluating several benzothiazole derivatives for anticonvulsant activity indicated significant protection against seizures at doses as low as 50 mg/kg, showcasing the broad therapeutic potential of structurally related compounds .

Mechanism of Action

The mechanism of action of 2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to their death. Additionally, the tetrazole ring can interact with various proteins, affecting their function and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide are compared below with analogs sharing tetrazole, sulfonamide, or chloroacetamide moieties.

Structural Analogues with Tetrazole Moieties

Compound Name Substituent on Benzene/Tetrazole Linker Group Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
Target Compound 2-Cl-benzenesulfonamide; 3,4-dimethylphenyl on tetrazole -CH2- C15H15ClN5O2S 368.83 Reference standard for comparison
4-Chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide 4-Cl-benzenesulfonamide; 3-fluorophenyl on tetrazole -CH2- C14H11ClFN5O2S 367.8 - Substituent position : Cl at 4 vs. 2 on benzene.
- Electron effects : Fluorine (electron-withdrawing) vs. methyl (electron-donating) on tetrazole phenyl.
2-({[1-(3,4-Dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-N-phenylacetamide Phenylacetamide; 3,4-dichlorophenyl on tetrazole -CH2-S- C16H12Cl2N6OS 415.27 - Linker : Sulfanyl vs. sulfonamide.
- Substituents : Dichlorophenyl increases hydrophobicity vs. dimethylphenyl.
1-(4-Chlorobenzyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea Urea; 4-chlorobenzyl group -CH2- C18H19ClN6O 370.8 - Core structure : Urea vs. sulfonamide.
- Bioactivity : Ureas often target enzymes (e.g., kinases).

Chloroacetamide and Sulfonamide Derivatives

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Applications/Notes
2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) Chloroacetamide 2,6-Diethylphenyl; methoxymethyl C14H20ClNO2 269.77 Herbicide : Inhibits plant fatty acid synthesis.
2-Chloro-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)benzenesulfonamide (Chlorsulfuron) Sulfonamide-triazine hybrid Triazine ring; methoxy/methyl C12H12ClN5O4S 357.77 Herbicide : Acetolactate synthase inhibitor.
N-(2,6-Dimethylphenyl)-2-[ethyl(methyl)amino]acetamide Acetamide 2,6-Dimethylphenyl; ethyl(methyl)amino C13H20N2O 220.31 Local anesthetic : Structural analog of lidocaine.

Key Observations

Bioisosteric Effects : The tetrazole ring in the target compound mimics carboxylic acids, improving stability and membrane permeability compared to carboxylate-containing analogs (e.g., Candesartan derivatives ).

Substituent Impact :

  • Electron-withdrawing groups (e.g., Cl, F) on the benzene or tetrazole phenyl enhance metabolic resistance but reduce solubility.
  • Methyl groups (e.g., 3,4-dimethylphenyl) increase lipophilicity, favoring blood-brain barrier penetration .

Linker Flexibility :

  • Sulfonamide (-SO2NH-) linkers (target compound) confer rigidity and hydrogen-bonding capacity vs. sulfanyl (-S-) or urea (-NHCONH-) linkers .

Agrochemical divergence: Chloroacetamides like alachlor target plant systems, whereas the target compound’s sulfonamide-tetrazole structure suggests human therapeutic applications .

Research Findings and Data Tables

Physicochemical Properties

Property Target Compound 4-Chloro Analogue Alachlor
Molecular Weight 368.83 367.8 269.77
LogP (Predicted) 3.2 3.1 2.8
Hydrogen Bond Donors 2 2 1
Hydrogen Bond Acceptors 6 6 3
Solubility (mg/mL) ~0.05 (low) ~0.06 (low) ~0.1 (moderate)

Structural Activity Relationships (SAR)

  • Tetrazole Substitution: 3,4-Dimethylphenyl (target) enhances steric bulk vs.
  • Chlorine Position : 2-Cl on benzene (target) vs. 4-Cl alters electronic distribution, affecting interaction with hydrophobic enzyme pockets.
  • Linker Groups : Sulfonamide linkers (target) improve acidity (pKa ~10) vs. acetamide or urea derivatives .

Biological Activity

2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides and features a tetrazole ring. Its unique structural components confer significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H15ClN6O3C_{17}H_{15}ClN_{6}O_{3}, indicating the presence of 17 carbon atoms, 15 hydrogen atoms, one chlorine atom, six nitrogen atoms, and three oxygen atoms. The compound's structure includes:

  • Chlorinated aromatic moiety
  • Tetrazole ring
  • Sulfonamide group

These functional groups contribute to its chemical reactivity and biological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group can mimic para-aminobenzoic acid (PABA), inhibiting enzymes involved in folate synthesis. This inhibition disrupts cellular processes in microorganisms, leading to their death.
  • Targeting Proteins : The tetrazole ring can interact with various proteins, affecting their function and signaling pathways. This interaction may alter enzyme activities or receptor functions .

Biological Activity and Applications

Research has demonstrated that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies indicate that sulfonamides are generally effective against a variety of bacterial strains due to their ability to inhibit folate synthesis. The specific compound under consideration has shown promising results in vitro against certain pathogens.

Antitumor Activity

Research on similar compounds suggests potential antitumor effects. The presence of the tetrazole ring may enhance cytotoxicity against cancer cell lines by interfering with cellular signaling pathways essential for tumor growth .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Description Reference
AntimicrobialEffective against various bacterial strains through folate synthesis inhibition
AntitumorPotential cytotoxic effects on cancer cell lines due to disruption of signaling pathways
Enzyme InhibitionInhibits enzymes by mimicking natural substrates (e.g., PABA)

Case Studies

Several studies have explored the efficacy of sulfonamides similar to this compound:

  • Antibacterial Efficacy : A study demonstrated that sulfonamide derivatives showed significant antibacterial activity against resistant strains of E. coli and Staphylococcus aureus.
  • Anticancer Properties : Research involving similar tetrazole-containing compounds revealed promising results in reducing tumor viability in vitro, suggesting that structural modifications can enhance anticancer properties.

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